Cyclopentyl-carbamic acid ethyl ester

Description

Contextualization within the Chemistry of Carbamate (B1207046) Esters and Cyclic Systems

Carbamate esters, generically represented as R₂NC(O)OR', are characterized by a carbonyl group bonded to both an oxygen and a nitrogen atom. This arrangement allows for resonance stabilization, influencing the chemical reactivity of the molecule. The presence of the cyclopentyl ring in Cyclopentyl-carbamic acid ethyl ester introduces aspects of stereochemistry and conformational analysis, which are crucial in understanding its interaction with other molecules, particularly in biological systems. The carbamate functional group is a key structural motif in numerous pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its relative stability.

Historical Development and Early Synthetic Approaches to Carbamate Structures

The synthesis of carbamates has a rich history, with early methods often relying on the use of phosgene (B1210022), a highly toxic reagent, to create a carbamoyl (B1232498) chloride which would then be reacted with an alcohol. nih.gov Another classical approach involves the reaction of an isocyanate with an alcohol. kuleuven.beresearchgate.net For instance, the synthesis of this compound can be envisaged through the reaction of cyclopentyl isocyanate with ethanol (B145695). This reaction is typically straightforward and proceeds with high yield, making it a common method for preparing simple carbamates. kuleuven.be

Over the years, concerns over the safety of reagents like phosgene have driven the development of alternative, greener synthetic routes. Modern approaches often utilize carbon dioxide as a C1 source, reacting it with an amine and an alcohol in the presence of a suitable catalyst. epo.org Three-component coupling reactions involving an amine, carbon dioxide, and an alkyl halide have also emerged as a powerful tool for carbamate synthesis. organic-chemistry.org

Significance of this compound as a Model Compound in Organic Synthesis

Simple carbamates like this compound are invaluable as model compounds in organic synthesis. They allow researchers to study the reactivity of the carbamate group in a relatively uncomplicated molecular framework. For example, the carbamate moiety can serve as a protecting group for amines, which is a fundamental strategy in the synthesis of complex molecules like peptides and alkaloids. The stability of the carbamate group to a wide range of reaction conditions, and its susceptibility to cleavage under specific, controlled conditions, makes it an ideal protecting group.

Furthermore, the study of the reaction kinetics and mechanisms of reactions involving simple carbamates provides foundational knowledge that can be applied to more complex systems. For instance, understanding the factors that influence the rate of formation of the urethane (B1682113) bond in the synthesis of this compound can inform the design of industrial processes for the production of polyurethanes. mdpi.com

Overview of Key Research Areas and Challenges in Carbamate Chemistry

Current research in carbamate chemistry is diverse and multifaceted. A significant area of focus is the development of new catalytic systems for the synthesis of carbamates that are more efficient, selective, and environmentally friendly. epo.org This includes the use of transition metal catalysts and organocatalysts to facilitate the incorporation of carbon dioxide into organic molecules.

Another major research thrust is the design and synthesis of novel carbamate-containing molecules with specific biological activities. This is particularly prominent in the field of medicinal chemistry, where the carbamate group is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. nih.gov For example, the well-known drug Zafirlukast, used in the treatment of asthma, features a cyclopentyl N-aryl carbamate derivative. nih.gov

Despite significant progress, challenges remain in carbamate chemistry. The development of highly enantioselective methods for the synthesis of chiral carbamates is an ongoing area of research. nih.gov Additionally, the search for more sustainable and atom-economical synthetic routes continues to be a priority for the chemical community.

Data Tables

Table 1: Representative Physical Properties of Analogous Carbamate Esters

| Property | Ethyl methylcarbamate | Ethyl carbamate |

| Molecular Formula | C₄H₉NO₂ | C₃H₇NO₂ |

| Molecular Weight ( g/mol ) | 103.12 | 89.09 |

| Boiling Point (°C) | ~152 | 182-185 |

| Melting Point (°C) | - | 46-50 |

| Density (g/cm³) | ~0.99 | 1.056 |

Table 2: Common Synthetic Routes to Carbamate Esters

| Reaction Name | Reactants | Reagents/Catalysts | General Applicability |

| Isocyanate-Alcohol Reaction | Isocyanate, Alcohol | Often catalyst-free, can be accelerated by bases or organometallic compounds | Wide scope, very common |

| Phosgene-based Synthesis | Amine, Phosgene, Alcohol | - | Historically significant, now less common due to toxicity |

| Three-Component Coupling | Amine, Carbon Dioxide, Alkyl Halide | Base (e.g., Cs₂CO₃), Catalyst (e.g., TBAI) | Modern, greener alternative |

| Carbamoylation | Amine, Carbonyl Source (e.g., Carbonyl diimidazole) | - | Useful for specific applications |

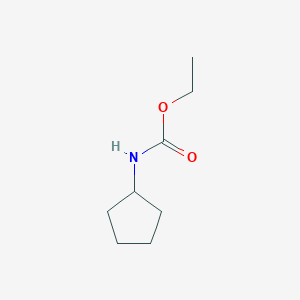

Structure

2D Structure

3D Structure

Properties

CAS No. |

54915-64-9 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl N-cyclopentylcarbamate |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)9-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,9,10) |

InChI Key |

CBIKNPNOQWAFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1CCCC1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Cyclopentyl Carbamic Acid Ethyl Ester

Studies on Carbamate (B1207046) Hydrolysis Pathways and Kinetics

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a fundamental reaction for esters and carbamates. The rate and mechanism of this process for cyclopentyl-carbamic acid ethyl ester are highly dependent on the pH of the environment, proceeding via distinct pathways under acidic or basic conditions.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of esters and carbamates is a reversible equilibrium process. libretexts.org The reaction is catalyzed by the presence of a strong acid, which provides hydronium ions (H₃O⁺). wikipedia.org The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen atom by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgwikipedia.org

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the carbamate (or the oxygen of the ethoxy group). This converts the cyclopentylamino group (or ethoxy group) into a better leaving group.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group (cyclopentylamine or ethanol).

Deprotonation : The resulting protonated carboxylic acid intermediate is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final products: cyclopentylamine (B150401), carbon dioxide, and ethanol (B145695). wikipedia.org

Base-Promoted Hydrolysis (Saponification) Mechanisms

In contrast to acid-catalyzed hydrolysis, base-promoted hydrolysis, also known as saponification, is an irreversible process. studysmarter.co.uk This irreversibility is a key reason why base-catalyzed hydrolysis is often more effective for driving the reaction to completion. The mechanism involves a direct nucleophilic attack and does not require initial activation of the carbonyl group.

The primary mechanism is a nucleophilic acyl substitution (BAC2):

Nucleophilic Attack by Hydroxide (B78521) : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. nih.gov This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group. This produces an unstable N-cyclopentylcarbamic acid.

Acid-Base Reaction : The ethoxide ion is a strong base and will deprotonate the newly formed carbamic acid. The carbamic acid itself is unstable and rapidly decomposes into cyclopentylamine and carbon dioxide. algoreducation.com This final, irreversible acid-base step effectively drives the reaction to completion. studysmarter.co.uk

For N-substituted carbamates like this compound, a competing elimination-addition (E1cB) mechanism can also occur under basic conditions. This pathway involves:

Deprotonation of Nitrogen : A base removes the proton from the carbamate nitrogen, forming a negatively charged conjugate base.

Formation of Isocyanate : This intermediate can then eliminate the ethoxide ion to form cyclopentyl isocyanate.

Hydrolysis of Isocyanate : The isocyanate intermediate is then rapidly attacked by water or hydroxide to form the unstable N-cyclopentylcarbamic acid, which decomposes as described above.

Reactivity of the Ester and Carbamate Functional Groups

The chemical behavior of this compound is largely defined by the reactivity of its two primary functional groups. The carbonyl center is an electrophilic site prone to nucleophilic attack, while the cyclopentyl ring is a saturated hydrocarbon that exhibits its own distinct reactivity.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including carbamates. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the leaving group is expelled, and the carbonyl π-bond is reformed.

The reactivity of the carbonyl group in this compound is intermediate among carboxylic acid derivatives. It is generally less reactive than acid halides and anhydrides but more reactive than amides. This allows for the conversion of the carbamate into other functional groups by selecting an appropriate nucleophile.

| Nucleophile (Nu⁻) | Product | Reaction Type |

|---|---|---|

| H₂O / H⁺ or OH⁻ | Cyclopentylamine + CO₂ + Ethanol | Hydrolysis |

| R'OH (Alcohol) / H⁺ or R'O⁻ | Cyclopentyl-carbamic acid alkyl ester (R') | Transesterification |

| NH₃ (Ammonia) | N-Cyclopentylurea | Aminolysis |

| R'NH₂ (Primary Amine) | N-Cyclopentyl-N'-alkylurea | Aminolysis |

| LiAlH₄ (Hydride) | N-Methylcyclopentylamine + Methanol (B129727) | Reduction |

This table illustrates the products formed from the reaction of this compound with various nucleophiles.

Intramolecular Rearrangements and Fragmentation Pathways (e.g., to Isocyanates)

Under certain conditions, such as high temperatures, this compound can undergo intramolecular rearrangements or fragmentation. These pathways are distinct from the hydrolytic and substitution reactions discussed previously.

A primary thermal decomposition pathway for many carbamates involves elimination to form an isocyanate and an alcohol. For this compound, this would involve the cleavage of the ester C-O bond and the N-H bond, likely through a concerted transition state, to yield cyclopentyl isocyanate and ethanol. This reaction is a key step in some synthetic routes that use carbamates as precursors to isocyanates.

Studies on similar simple carbamates have shown that a competing elimination pathway can also occur, leading to the formation of an amine, carbon dioxide, and an alkene. In this case, the reaction would produce cyclopentylamine, carbon dioxide, and ethene.

Fragmentation pathways are also systematically studied using mass spectrometry. In a mass spectrometer, the molecule is ionized and then breaks apart into characteristic fragment ions. For this compound, the fragmentation would likely involve the following key cleavages:

Loss of the ethoxy group : Cleavage of the O-CH₂CH₃ bond to form an [M - OCH₂CH₃]⁺ ion.

Loss of ethene : A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄) from the ethyl ester portion.

Cleavage of the cyclopentyl ring : The cyclopentyl ring itself can fragment, typically by losing ethylene (B1197577).

Formation of an acylium ion : Loss of the cyclopentylamino radical could generate an [EtO-C=O]⁺ acylium ion.

| Fragment Ion | Proposed Structure | Key Fragmentation Process |

|---|---|---|

| [M - OC₂H₅]⁺ | C₅H₉-NH-C=O⁺ | α-cleavage at the ester oxygen |

| [M - C₂H₄]⁺ | C₅H₉-NH-COOH⁺· | McLafferty Rearrangement |

| [C₅H₉NH₂]⁺· | Cyclopentylamine ion | Cleavage of N-C(O) bond |

| [C₅H₉]⁺ | Cyclopentyl cation | Cleavage of C-N bond |

| [M - C₅H₉NH]⁺ | O=C-OC₂H₅⁺ | Cleavage of C(O)-N bond |

This table summarizes potential fragmentation pathways and resulting ions for this compound in mass spectrometry.

Examination of Reaction Selectivity (Chemo-, Regio-, and Stereoselectivity)

A thorough search for experimental data and research findings on the chemoselectivity, regioselectivity, and stereoselectivity of reactions specifically involving this compound did not yield any relevant results. While the broader class of carbamates is known to participate in a variety of selective reactions, such as stereoselective preparations of enamides and nucleophilic additions of enecarbamates, no studies have been found that specifically detail these aspects for this compound. Consequently, no data tables can be generated to illustrate the selectivity of its reactions.

Intermediate Characterization and Trapping Experiments in Reaction Mechanisms

Similarly, investigations into the reaction mechanisms of this compound have not been documented in the available literature. There are no reports of studies focused on the characterization or trapping of reactive intermediates, such as N-acyliminium ions, that may be formed during its transformations. The general principles of carbamate chemistry suggest the potential for such intermediates, but specific experimental evidence for this compound is absent. As a result, no data or detailed findings on intermediate characterization for this compound can be presented.

Advanced Spectroscopic and Diffraction Based Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides a detailed map of the atoms within a molecule, revealing how they are interconnected.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In a ¹H NMR spectrum of Cyclopentyl-carbamic acid ethyl ester, distinct signals corresponding to each unique proton would be observed. The expected signals, their multiplicities, and integrations are detailed in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, causing signals for protons closer to these heteroatoms to appear further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 4.5 - 5.5 | Broad Singlet | 1H |

| CH -NH | 3.6 - 3.8 | Multiplet | 1H |

| O-CH₂ -CH₃ | 4.0 - 4.2 | Quartet | 2H |

| Cyclopentyl CH₂ | 1.4 - 1.9 | Multiplet | 8H |

This interactive table summarizes the predicted proton NMR data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carbamate (B1207046) group is characteristically found at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm, predicted) |

|---|---|

| C =O | 155 - 158 |

| O-C H₂-CH₃ | 60 - 62 |

| C H-NH | 52 - 55 |

| Cyclopentyl C H₂ (alpha to CH-NH) | 32 - 35 |

| Cyclopentyl C H₂ (beta to CH-NH) | 23 - 26 |

This interactive table summarizes the predicted carbon-13 NMR data.

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy can also be applied to other nuclei, such as ¹⁵N. For this compound, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the nitrogen atom in the carbamate linkage. The chemical shift of the nitrogen would be indicative of its bonding and hybridization state. Given the low natural abundance and sensitivity of ¹⁵N, this experiment would likely require a concentrated sample and a longer acquisition time. No complexes with elements like platinum are relevant for this compound.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the N-H proton and the adjacent methine proton on the cyclopentyl ring, as well as between the methine proton and its neighboring methylene (B1212753) protons on the ring. It would also confirm the coupling between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, for instance, connecting the signal of the methine proton on the cyclopentyl ring to the signal of its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation from the N-H proton to the carbonyl carbon, and from the ethyl methylene protons to the carbonyl carbon, confirming the carbamate structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR and Raman Spectral Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (carbamate) | Stretch | 1680 - 1720 |

| N-H | Bend | 1510 - 1550 |

| C-O | Stretch | 1200 - 1250 |

This interactive table summarizes the predicted vibrational spectroscopy data.

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) group of the carbamate. The N-H stretching vibration would appear as a sharp to moderately broad band in the high-frequency region. The C-O and C-N stretching vibrations would be found in the fingerprint region. Raman spectroscopy would provide complementary information, particularly for the less polar bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₁₅NO₂), the molecular weight is 157.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, including:

Loss of the ethoxy group (-OCH₂CH₃): This would lead to a fragment ion at m/z = 112.

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z = 128.

Cleavage of the cyclopentyl ring: This would produce a series of fragment ions characteristic of cyclopentyl derivatives.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethylene (B1197577) and the formation of a radical cation.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 157 | [M]⁺ (Molecular Ion) |

| 128 | [M - C₂H₅]⁺ |

| 112 | [M - OC₂H₅]⁺ |

| 84 | [C₅H₉NH]⁺ |

This interactive table summarizes the predicted mass spectrometry fragmentation data.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile or non-volatile compounds like this compound. In ESI-MS analysis, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS is typically performed in positive ion mode. The molecule readily forms protonated molecules [M+H]⁺ and may also form adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ ions, depending on the solvent system and the presence of salts. The high-resolution mass measurement capabilities of modern ESI-MS instruments allow for the determination of the elemental composition with high accuracy, confirming the molecular formula of C₈H₁₅NO₂.

Disclaimer: The following data table represents predicted ionic species and their corresponding mass-to-charge ratios (m/z) for this compound based on the principles of Electrospray Ionization Mass Spectrometry. This data is illustrative and may not represent actual experimental results.

| Ion Species | Predicted m/z | Relative Abundance |

| [M+H]⁺ | 158.1125 | High |

| [M+Na]⁺ | 180.0944 | Moderate |

| [M+K]⁺ | 196.0683 | Low |

| [2M+H]⁺ | 315.2172 | Low |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile and thermally stable compounds. While some carbamates can be thermally labile, GC-MS analysis of this compound is feasible under controlled conditions, often employing techniques like cold on-column injection to minimize thermal degradation.

In a typical GC-MS analysis, the compound is first separated on a capillary column based on its boiling point and affinity for the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound in EI-MS is expected to arise from the cleavage of its characteristic bonds. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and fragmentation of the cyclopentyl ring.

Disclaimer: The following data table presents a predicted fragmentation pattern for this compound under electron ionization conditions, based on the fragmentation of similar carbamate and ester compounds. This data is for illustrative purposes and may not reflect actual experimental findings.

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| 157 | [M]⁺ | Molecular Ion |

| 128 | [M-C₂H₅]⁺ | Loss of ethyl group |

| 112 | [M-OC₂H₅]⁺ | Loss of ethoxy group |

| 84 | [C₅H₉NH]⁺ | Cleavage of the ester bond |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 56 | [C₄H₈]⁺ | Fragmentation of cyclopentyl ring |

| 41 | [C₃H₅]⁺ | Fragmentation of cyclopentyl ring |

X-ray Diffraction (XRD) Studies for Solid-State Structure and Conformational Analysis

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is likely to be a solid at room temperature, single-crystal XRD can provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, a detailed model of the crystal structure can be built. This information is crucial for understanding the conformational preferences of the molecule in the solid state and how molecules pack together.

Disclaimer: No experimental X-ray diffraction data for this compound has been found in the public domain. The following table provides hypothetical crystallographic parameters based on data from structurally similar small organic molecules. This data is purely illustrative.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.04 |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing its presence in mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique for separating components of a mixture. For carbamate analysis, reversed-phase HPLC is frequently used. sielc.com In this mode, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time in HPLC is a key parameter for identification.

Disclaimer: The following table outlines a typical set of HPLC conditions for the analysis of carbamate esters, which could be adapted for this compound. The retention time is a hypothetical value.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 5.8 min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, purity checks, and reaction monitoring. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the separated spots is characterized by the retardation factor (Rf) value.

For visualization of carbamates on a TLC plate, various methods can be employed, including UV light if the compound is UV-active, or staining with chemical reagents. epfl.ch

Disclaimer: The following table provides a representative TLC system that could be used for the analysis of this compound. The Rf value is a hypothetical value.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate:Hexane (30:70 v/v) |

| Visualization | UV light (254 nm) or Potassium permanganate (B83412) stain |

| Hypothetical Rf Value | 0.45 |

Theoretical and Computational Chemistry Approaches to Cyclopentyl Carbamic Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of Cyclopentyl-carbamic acid ethyl ester. These methods provide a detailed picture of electron distribution, molecular orbital interactions, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can predict its optimized geometry, vibrational frequencies, and electronic properties.

Key ground state properties that can be determined include bond lengths, bond angles, and dihedral angles. In the carbamate (B1207046) moiety, the C-N bond is of particular interest due to its partial double bond character arising from the delocalization of the nitrogen lone pair over the carbonyl group. This delocalization influences the planarity of the carbamate group. The cyclopentyl ring typically adopts an envelope or twist conformation to minimize steric strain.

Table 1: Representative DFT Calculated Properties for a Generic Alkyl Carbamate

| Property | Calculated Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.36 Å |

| N-C(cyclopentyl) Bond Length | ~1.47 Å |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 8.5 eV |

Note: These are typical values for alkyl carbamates and may vary for the specific title compound.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory for examining molecular orbitals and charge distribution without empirical parameterization. These calculations offer a more detailed understanding of the electronic structure.

The analysis of molecular orbitals reveals how atomic orbitals combine to form bonding and antibonding orbitals across the molecule. For this compound, the HOMO is typically localized on the carbamate group, specifically involving the nitrogen lone pair and the π-system of the carbonyl group. The LUMO is generally the π* antibonding orbital of the C=O bond.

The charge distribution, often analyzed using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In the carbamate group, the oxygen atom of the carbonyl group is the most electronegative, carrying a significant negative partial charge. The carbonyl carbon is electropositive, making it susceptible to nucleophilic attack. The nitrogen atom also carries a partial negative charge, though less than the carbonyl oxygen. The cyclopentyl group, being an alkyl substituent, has a minor influence on the charge distribution within the carbamate functionality.

Conformational Analysis and Rotational Barriers (e.g., C-N bond rotation)

The flexibility of this compound is primarily associated with the rotation around its single bonds. The most significant of these is the rotation around the C-N bond of the carbamate group, which is hindered due to its partial double bond character.

Computational methods can be used to map the potential energy surface for this rotation. The energy barrier for the C-N bond rotation in N-alkylcarbamates is typically in the range of 15-17 kcal/mol. nih.govnd.edu This barrier is high enough to potentially allow for the observation of distinct syn and anti rotamers at low temperatures using techniques like NMR spectroscopy. The transition state for this rotation involves a 90° twist around the C-N bond, which disrupts the π-conjugation between the nitrogen lone pair and the carbonyl group. nih.gov

The cyclopentyl ring also possesses conformational flexibility, primarily through pseudorotation of its envelope and twist forms. The energy barriers for these conformational changes are generally low. The orientation of the cyclopentyl group relative to the carbamate plane can also lead to different stable conformers. Steric interactions between the cyclopentyl ring and the ethyl group of the ester will influence the preferred conformations.

Table 2: Typical Rotational Barriers for Carbamates

| Bond | Rotational Barrier (kcal/mol) |

|---|---|

| Carbamate C-N | 15 - 17 |

| N-Cyclopentyl | Lower, typical of single bonds |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies.

Key reactions involving this compound include its formation and hydrolysis. Computational studies can model the energy profiles of these reactions.

The formation of this compound can occur through the reaction of cyclopentyl isocyanate with ethanol (B145695) or from the reaction of ethyl chloroformate with cyclopentylamine (B150401). The hydrolysis of the carbamate, typically under acidic or basic conditions, leads to cyclopentylamine, ethanol, and carbon dioxide.

For a given reaction, the energy profile maps the change in potential energy as the reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier. Transition state theory can then be used to relate this barrier to the reaction rate. wikipedia.org For carbamate hydrolysis, computational studies on analogous systems suggest that the reaction proceeds through a tetrahedral intermediate.

Solvent plays a crucial role in many chemical reactions, and its effects can be incorporated into computational models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a more detailed picture of specific solvent-solute interactions like hydrogen bonding.

For reactions involving charged species or significant changes in polarity, such as the hydrolysis of this compound, solvent effects can significantly alter the energy profile and activation barriers. For instance, polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. In contrast to amides, the rotational barrier of carbamates has been shown to have very little dependence on the solvent. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclopentyl isocyanate |

| Ethanol |

| Ethyl chloroformate |

| Cyclopentylamine |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment.

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology's application to the broader class of carbamates and esters provides a clear framework for how such studies would be conducted and the insights they could yield. plos.orgresearchgate.netacs.org MD simulations can elucidate the conformational landscape of the molecule, revealing the flexibility of the cyclopentyl ring and the rotational barriers around the carbamate group's bonds. chemrxiv.org Such simulations are crucial for understanding how the molecule behaves in different environments, for instance, in various solvents or at interfaces.

A typical MD simulation setup for this compound would involve defining a simulation box containing one or more molecules of the compound, solvated with a suitable medium like water or an organic solvent. The interactions between atoms are governed by a set of parameters known as a force field. The simulation proceeds by calculating the forces on each atom and updating their positions and velocities over small, discrete time steps, generating a trajectory that describes the system's evolution. mdpi.com This trajectory can be analyzed to extract information about the molecule's structure, dynamics, and thermodynamics. For example, studies on other carbamates have used MD simulations to verify the stability of their binding poses within enzyme active sites. plos.orgnih.gov

| Parameter | Typical Value / Description |

|---|---|

| Force Field | CHARMM, AMBER, or OPLS-AA (parameters for the ester and carbamate groups would be critical) |

| Solvent Model | TIP3P or SPC/E for water; explicit organic solvent models for non-aqueous studies |

| System Size | ~5000-20000 atoms (one molecule of the compound plus solvent) |

| Temperature | 298 K (Room temperature) |

| Pressure | 1 atm (Standard pressure) |

| Time Step | 1-2 femtoseconds (fs) |

| Simulation Length | 10-100 nanoseconds (ns) |

The analysis of MD trajectories can reveal key dynamic properties such as radial distribution functions, which describe the probability of finding other molecules at a certain distance, and hydrogen bond analysis to understand interactions with protic solvents. Furthermore, by analogy with studies on other esters, MD simulations could be used to investigate the adsorption and orientation of this compound on various surfaces or at interfaces, which is relevant for applications in materials science. acs.org

Quantitative Structure-Activity Relationships (QSAR) for Analogues (focused on chemical activity, not biological)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their activity. libretexts.orgmdpi.com While commonly associated with predicting biological activity in drug discovery, the QSAR methodology can also be applied to predict chemical properties and reactivity, a field often referred to as Quantitative Structure-Property Relationship (QSPR). libretexts.org For analogues of this compound, a QSAR model focused on chemical activity could predict endpoints such as reaction rates, equilibrium constants, or susceptibility to degradation.

The development of a QSAR model involves several key steps: compiling a dataset of structurally similar compounds, calculating molecular descriptors that encode structural and physicochemical features, building a mathematical model that correlates these descriptors with the measured chemical activity, and rigorously validating the model's predictive power. libretexts.orgmdpi.com

For chemical activity, relevant molecular descriptors often include those derived from quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.com These descriptors quantify aspects of the molecule's electronic structure that govern its reactivity. A study on the relationship between carbamate structure and toxicity, for instance, utilized DFT-calculated descriptors to build its model, which provides a strong parallel for how a chemical reactivity QSAR could be constructed. mdpi.com

| Descriptor | Relevance to Chemical Activity |

|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher EHOMO suggests greater reactivity towards electrophiles. mdpi.com |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the molecule's ability to accept electrons (electrophilicity). Lower ELUMO suggests greater reactivity towards nucleophiles. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Relates to the chemical stability of the molecule. A smaller gap suggests higher reactivity. mdpi.com |

| Chemical Potential (μ) | Describes the tendency of electrons to escape from the system; related to electronegativity. mdpi.comscirp.org |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. A harder molecule is generally less reactive. mdpi.comscirp.org |

| Electrophilicity Index (ω) | A global measure of a molecule's electrophilic nature. mdpi.comscirp.org |

| Hirshfeld Charges | Provides information on the charge distribution and identifies potential sites for nucleophilic or electrophilic attack. mdpi.com |

Once the descriptors are calculated for a series of analogues, statistical methods like Multiple Linear Regression (MLR) are used to generate a predictive equation. nih.gov A hypothetical QSAR model for predicting a reactivity rate constant (log k) might look like:

log k = c₀ + c₁ (ELUMO) + c₂ (μ) + c₃ (η)

In this equation, c₁, c₂, and c₃ are coefficients determined by the regression analysis, representing the weight of each descriptor's contribution to the reactivity, and c₀ is a constant. The validity and predictive power of such a model must be confirmed through internal (e.g., leave-one-out cross-validation) and external validation using a separate set of test compounds to ensure its reliability. mdpi.comresearchgate.net Such a validated model could then be used to predict the chemical activity of new, unsynthesized analogues of this compound, guiding experimental efforts.

Exploration of Non Pharmaceutical and Non Biological Applications in Chemical Science

Role as a Precursor in Polymer Chemistry and Materials Science

The carbamate (B1207046) group is a fundamental building block in polymer chemistry, most notably in the synthesis of polyurethanes. The unique structure of cyclopentyl-carbamic acid ethyl ester, featuring a bulky, hydrophobic cyclopentyl group, suggests its potential to impart specific properties to polymeric materials.

Polyurethanes are a versatile class of polymers formed through the reaction of a diisocyanate or polyisocyanate with a polyol. kit-technology.de While this compound is not a direct monomer in the conventional sense for polyurethane production, organic carbamates can serve as precursors to the isocyanates required for their synthesis. rsc.org The synthesis of polyurethanes is a significant application for carbamate derivatives. wikipedia.org It is important to note that the term "urethane" is often used interchangeably with "carbamate," though in the context of polymers, "polyurethane" refers to polymers containing the carbamate linkage. youtube.com

Non-isocyanate routes to polyurethanes are an area of increasing interest, and methods involving the polycondensation of dimethyl carbamate monomers with diols have been developed. kit-technology.de This suggests that appropriately functionalized cyclopentyl carbamates could potentially be explored in similar non-isocyanate pathways.

The properties of carbamate-functional polymers make them suitable for use in coatings, adhesives, and sealants. teckrez.commitsubishi-chemical.com Carbamate-containing monomers can be polymerized to create resins with enhanced durability, as well as acid and base resistance. google.com The incorporation of a cyclopentyl group from this compound into a polymer backbone could be hypothesized to enhance hydrophobicity and adhesion to certain substrates due to its alicyclic structure.

Utility in Catalyst Development and Ligand Design for Chemical Transformations

While direct applications of this compound in catalyst development and ligand design are not documented, the carbamate functional group can be a component of more complex molecules that act as ligands for catalytic processes. The nitrogen and oxygen atoms of the carbamate group have lone pairs of electrons that can coordinate with metal centers. The cyclopentyl group could influence the steric and electronic properties of such a ligand, thereby affecting the activity and selectivity of the catalyst.

Applications in Agrochemical Precursors

Carbamate compounds are widely used in the agrochemical industry. nih.govacs.org While this article excludes a description of direct pesticidal or herbicidal effects, it is important to note that carbamates serve as crucial intermediates in the synthesis of these active ingredients. cymitquimica.com The synthesis of various agrochemicals involves the strategic introduction and modification of the carbamate moiety.

Role as a Protecting Group in Complex Organic Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a chemical reaction. The carbamate group is a widely used protecting group for amines. nih.govmasterorganicchemistry.com The nitrogen atom of an amine is nucleophilic, and converting it to a carbamate reduces this nucleophilicity, thus protecting it from unwanted reactions. organic-chemistry.org

The general utility of carbamates as protecting groups is well-established, and this compound could theoretically be used to introduce a cyclopentyl-oxycarbonyl protecting group onto an amine, although this specific application is not commonly cited.

Protection of Amine Functionalities

Amines are fundamental functional groups in organic chemistry, known for their nucleophilicity and basicity. organic-chemistry.org In the course of a multi-step synthesis, it is often necessary to temporarily block the reactivity of an amine group to prevent it from interfering with reactions occurring at other sites within the molecule. chem-station.com This is achieved by introducing a "protecting group," which can be later removed to restore the original amine functionality. organic-chemistry.org

Carbamates are one of the most widely used classes of protecting groups for amines. chem-station.commasterorganicchemistry.com The introduction of an electron-withdrawing carbonyl group adjacent to the nitrogen atom significantly reduces the nucleophilicity and basicity of the amine. youtube.com This is due to the delocalization of the nitrogen lone pair of electrons into the carbonyl group, as depicted by resonance structures. youtube.com

The ethyl cyclopentyl-carbamate group can be introduced to an amine through several standard synthetic methodologies. A common approach involves the reaction of the amine with an appropriate chloroformate, in this case, ethyl chloroformate, in the presence of a base. The cyclopentyl group would already be present on the amine substrate.

General Reaction for Protection:

Alternatively, if starting from cyclopentylamine (B150401), the protection would yield N-cyclopentyl-carbamic acid ethyl ester. The subsequent alkylation of the nitrogen would be a separate synthetic step.

The choice of base and solvent is crucial for the efficiency of the protection reaction. Typically, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is used to scavenge the hydrochloric acid generated during the reaction. The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

The following table outlines hypothetical examples of the protection of various amines with an ethyl carbamate group, analogous to how this compound would function as a protecting group.

| Amine Substrate | Protecting Reagent | Base | Solvent | Protected Product |

| Cyclopentylamine | Ethyl Chloroformate | Triethylamine | Dichloromethane | This compound |

| Piperidine | Ethyl Chloroformate | Pyridine | Tetrahydrofuran | Piperidine-1-carboxylic acid ethyl ester |

| Aniline | Ethyl Chloroformate | Sodium Bicarbonate | Dichloromethane/Water | Phenyl-carbamic acid ethyl ester |

This table presents illustrative examples of ethyl carbamate formation, as specific documented examples for the protection of various amines to form derivatives of this compound are not prevalent in the literature.

Synthesis and Characterization of Structural Analogues and Derivatives of Cyclopentyl Carbamic Acid Ethyl Ester

Systematic Modification of the Cyclopentyl Moiety

The structural framework of Cyclopentyl-carbamic acid ethyl ester offers a versatile scaffold for synthetic modification. Alterations to the cyclopentyl ring are a primary strategy for creating analogues with diverse properties. These modifications primarily involve the introduction of stereocenters and the addition of various functional groups or substituents to the carbocyclic ring.

Introduction of Chirality and Stereoisomeric Variants

The synthesis of chiral carbamates and their derivatives is a significant area of research, often aimed at creating molecules with specific stereochemistry. google.com Introducing chirality into the cyclopentyl moiety of this compound can be achieved through several synthetic strategies. One common approach involves the use of chiral precursors, such as enantiomerically pure cyclopentane (B165970) derivatives, which are then elaborated to form the final carbamate (B1207046). acs.org For example, a chiral cyclopentenone can serve as a key intermediate in the asymmetric synthesis of complex cyclopentane-based structures. acs.org

Another powerful method is the use of catalyst-controlled enantioselective reactions. Organocascade processes employing chiral catalysts, such as the isothiourea homobenzotetramisole (HBTM), have been developed to generate stereochemically complex cyclopentanes from simple precursors with high enantiomeric excess (ee). nih.gov Such methods can create multiple stereocenters on the cyclopentane ring in a single, controlled sequence. nih.gov The synthesis of specific stereoisomers, for instance, those with (1S,3S) or (1R,3S) configurations, has been documented for aminocyclopentyl carbamates, highlighting the precise stereochemical control achievable in these systems. uni.lulookchem.com

Table 1: Examples of Chiral Synthesis Strategies for Cyclopentane Derivatives

| Strategy | Description | Example Catalyst/Auxiliary | Typical Outcome |

|---|---|---|---|

| Chiral Precursor | Utilizes a starting material that is already enantiomerically pure. | D-Ribonolactone | Synthesis of specific epimers. acs.org |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Menthol | Separation of diastereomers. acs.org |

| Enantioselective Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Homobenzotetramisole (HBTM) | High enantiomeric excess (93-96% ee). nih.gov |

Ring Substitutions and Functionalization

Functionalizing the cyclopentyl ring allows for the introduction of a wide array of chemical groups, which can modulate the molecule's properties. Substitutions can be introduced by starting with a pre-functionalized cyclopentane derivative or by direct functionalization of a cyclopentyl intermediate.

Common synthetic routes involve the use of substituted cyclopentanol (B49286) or cyclopentylamine (B150401) precursors. For instance, 1-methylcyclopentanol (B105226) can be used in a condensation reaction to produce N-(1-methylcyclopentyl)-benzamide, a related amide structure. google.com Similarly, derivatives featuring hydroxymethyl groups on the cyclopentyl ring, such as benzyl (B1604629) N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate, are synthesized from the corresponding substituted aminocyclopentanols. uni.lu More complex substituents, such as a thiophene (B33073) ring, can also be incorporated, as seen in Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate. chemsrc.com

The functionalization can also involve the creation of fused ring systems. For example, intramolecular cyclization reactions can lead to the formation of bicyclic structures incorporating the cyclopentane ring. These strategies significantly expand the structural diversity of analogues derived from the basic cyclopentyl carbamate structure.

Variation of the Ester Linkage (e.g., methyl, isopropyl, benzyl esters)

The ethyl ester of Cyclopentyl-carbamic acid can be readily replaced with other alkyl or aryl groups to generate a family of related carbamate esters. This modification is typically accomplished by varying the alcohol component during synthesis. The general methods for carbamate synthesis, such as the reaction of an amine with a chloroformate or the reaction of an alcohol with an isocyanate, are broadly applicable. wikipedia.org

For example, the synthesis of methyl cyclopentyl-carbamate can be achieved by reacting cyclopentylamine with dimethyl carbonate, often under supercritical CO2 conditions, which can improve selectivity. core.ac.uknih.gov The synthesis of isopropyl cyclopentyl-carbamate would analogously involve the reaction of cyclopentylamine with isopropyl chloroformate, often in the presence of a base to neutralize the HCl byproduct. google.com

The preparation of benzyl cyclopentyl-carbamate follows similar principles. Benzyl carbamate itself is commonly prepared by reacting benzyl alcohol with urea (B33335) in the presence of a catalyst or by the reaction of benzyl chloroformate with ammonia. chemicalbook.comwikipedia.org To synthesize the N-cyclopentyl derivative, one could react cyclopentylamine with benzyl chloroformate. These reactions allow for the systematic variation of the ester group, providing access to methyl, isopropyl, benzyl, and other ester analogues.

Table 2: Synthesis of Cyclopentyl-Carbamate Esters

| Ester Type | Typical Reagents | Reaction Type |

|---|---|---|

| Methyl Ester | Cyclopentylamine, Dimethyl Carbonate | Methoxycarbonylation core.ac.uk |

| Isopropyl Ester | Cyclopentylamine, Isopropyl Chloroformate | Acyl Substitution google.com |

Modifications of the Nitrogen Substituent

The nitrogen atom of the carbamate functional group provides another site for structural modification. While the parent compound has a secondary amine linkage (-NH-), this hydrogen can be replaced with various alkyl or aryl groups to form tertiary carbamates.

N-substitution influences the electronic and steric properties of the carbamate. The polarity of the nitrogen substituents, for instance, can be a key determinant of the physicochemical properties of the resulting molecule. nih.gov The synthesis of N-substituted analogues typically starts from a corresponding secondary amine. For example, to synthesize N-cyclopentyl-N-methyl-carbamic acid ethyl ester, one would start with N-methylcyclopentylamine instead of cyclopentylamine.

Alternatively, N-alkylation can sometimes occur as a side reaction during carbamate synthesis, especially when using alkylating agents in the presence of a base. google.com Controlled N-alkylation of a pre-formed secondary carbamate can also be employed as a direct route to N-substituted products. The introduction of an aryl group on the nitrogen, creating N-aryl carbamates, has been shown to significantly influence the rotational barrier around the carbamate C–N bond. nd.edu

Influence of Structural Changes on Reactivity and Spectroscopic Signatures

Structural modifications to any part of the this compound molecule—the cyclopentyl ring, the ester group, or the nitrogen substituent—have a direct impact on its chemical reactivity and its spectroscopic characteristics.

The carbamate functionality possesses a characteristic hindered rotation about the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving it partial double-bond character. acs.org The energy barrier to this rotation is sensitive to the electronic nature of the substituents. For example, attaching electron-withdrawing groups to the nitrogen atom can decrease the rotational barrier, while electron-donating groups tend to increase it. nd.edu This effect can be quantified using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. nd.edu

Spectroscopic techniques are essential for characterizing these analogues. In infrared (IR) and Raman spectroscopy, carbamates exhibit characteristic vibrational bands. mdpi.com Key signatures include:

C=O stretching vibration: Typically found in the range of 1730-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding and the electronic effects of substituents.

C-N stretching vibration: Observed in the region of 1250-1000 cm⁻¹.

N-H stretching vibration (for secondary carbamates): Appears as a distinct band around 3300 cm⁻¹. mdpi.com

Changes in the substitution pattern will cause predictable shifts in these frequencies. For example, modifying the ester group from ethyl to benzyl or introducing substituents on the cyclopentyl ring will alter the electronic environment and mass of the vibrating groups, leading to changes in the IR and Raman spectra. Similarly, in ¹H and ¹³C NMR spectra, the chemical shifts of nuclei near the modification site will be directly affected, providing clear evidence of the structural change.

Table 3: General Spectroscopic Signatures for Carbamates

| Spectroscopic Technique | Feature | Typical Range/Observation | Influence of Structural Change |

|---|---|---|---|

| FT-IR / Raman | C=O Stretch | 1730 - 1680 cm⁻¹ | Frequency shifts with changes in electronic environment and H-bonding. mdpi.com |

| FT-IR / Raman | C-N Stretch | 1250 - 1000 cm⁻¹ | Position affected by substituents on N and C. mdpi.com |

| FT-IR | N-H Stretch | ~3300 cm⁻¹ | Absent in N,N-disubstituted (tertiary) carbamates. |

Strategies for Combinatorial Synthesis of Carbamate Libraries (focused on methods)

Combinatorial chemistry provides a powerful set of strategies for the rapid synthesis of large numbers of diverse compounds, known as libraries. wikipedia.org These techniques are well-suited for exploring the chemical space around the this compound scaffold by systematically varying its constituent parts.

One of the most prominent methods for generating carbamate libraries is solid-phase synthesis . acs.orgnih.gov In this approach, a starting material (either an amine or an alcohol) is anchored to a solid support, such as a Merrifield resin. nih.gov The subsequent reaction to form the carbamate is carried out, and any excess reagents or byproducts can be easily washed away. This simplifies purification and makes the process amenable to automation. After the synthesis is complete, the final carbamate product is cleaved from the solid support. This method is convenient for generating large libraries for screening purposes. acs.orgnih.gov

Solution-phase parallel synthesis is another effective strategy. nih.gov In this method, reactions are run in parallel in the individual wells of a microtiter plate. While it lacks the purification advantages of solid-phase synthesis, it can be faster for library development and can be adapted for sterically hindered molecules. nih.gov Purification can be streamlined by using scavenger resins to remove unreacted starting materials or byproducts. nih.gov

Modern synthetic methods are also employed for library generation. Three-component coupling reactions , which combine an amine, an alkyl halide, and carbon dioxide (CO₂), offer a mild and efficient route to carbamates. organic-chemistry.org Using CO₂ as a C1 building block is an attractive green chemistry approach. researchgate.net These reactions can be performed in one pot and are suitable for creating diverse libraries by simply changing the amine and halide components. acs.orgnih.gov

Table 4: Comparison of Combinatorial Synthesis Methods for Carbamates

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Synthesis | One reactant is immobilized on a solid support (e.g., resin). | Simplified purification, amenable to automation. wikipedia.orgnih.gov | Additional steps for attachment and cleavage are required. |

| Solution-Phase Parallel Synthesis | Reactions are run in separate vessels (e.g., wells of a plate). | Faster development, no need for linker chemistry. nih.gov | Purification can be more complex; often requires scavenger resins. nih.gov |

Emerging Research Directions and Future Perspectives in Cyclopentyl Carbamic Acid Ethyl Ester Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and isocyanates. nih.govacs.org Consequently, a major thrust of current research is the development of safer and more sustainable synthetic methodologies. A highly attractive alternative is the use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. nih.govnih.gov This approach aligns with green chemistry principles by utilizing a greenhouse gas to create value-added chemicals.

Recent strategies focus on the direct reaction of amines, alcohols, and CO2. nih.gov For instance, the three-component coupling of an amine (like cyclopentylamine), CO2, and an alkyl halide in the presence of a base such as cesium carbonate represents a phosgene-free route to carbamates. nih.gov Another sustainable approach involves the dehydrative formation of urethanes from carbon dioxide, amines, and alcohols, facilitated by novel catalytic systems. nih.gov

Continuous flow processing is also emerging as a powerful tool for sustainable synthesis. nih.gov Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up compared to traditional batch processes. researchgate.net A continuous flow process coupling a Curtius rearrangement with biocatalysis has been demonstrated for producing various carbamate (B1207046) products in high yield and purity. nih.gov Such methodologies could be adapted for the synthesis of Cyclopentyl-carbamic acid ethyl ester, offering a more efficient and scalable production route.

Biocatalysis, leveraging enzymes for chemical transformations, presents another frontier for sustainable synthesis. The use of immobilized enzymes can lead to high selectivity and milder reaction conditions, reducing energy consumption and waste generation. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| CO2 Utilization | Uses carbon dioxide as a C1 source instead of phosgene. nih.gov | Reduces toxicity, utilizes a renewable feedstock, environmentally benign. nih.govgoogle.com |

| Continuous Flow | Reactions are performed in continuous streams in small reactors. nih.gov | Improved safety, better process control, easier scalability, higher yields. researchgate.netcetjournal.it |

| Biocatalysis | Employs enzymes as catalysts. nih.gov | High selectivity, mild reaction conditions, reduced byproducts. |

| Electrocatalysis | Uses electricity to drive the reaction of CO2 and amines. chemistryviews.org | Operates under mild conditions, avoids added dehydrating agents or bases. chemistryviews.org |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis by enabling predictive modeling and optimization. ijsetpub.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. engineering.org.cniscientific.org

For the synthesis of this compound, AI can be employed in several ways:

Retrosynthesis Prediction: AI-driven tools can propose novel synthetic routes by working backward from the target molecule to commercially available starting materials. engineering.org.cn This can uncover more efficient or sustainable pathways that might not be obvious to a human chemist.

Reaction Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, pressure, catalyst, solvent) to maximize yield and minimize byproducts. nih.gov By training on existing reaction data, these models can navigate complex reaction spaces more efficiently than traditional experimental approaches.

Predictive Chemistry: AI can predict the properties of novel, unsynthesized carbamate derivatives. acs.org This allows for the in silico screening of potential molecules for desired characteristics before committing to laboratory synthesis, accelerating the discovery process. For example, AI models can predict the toxicity of new carbamate-based insecticides to non-target species like honeybees, guiding the design of more sustainable alternatives. acs.org

The integration of AI with automated synthesis platforms promises a future of autonomous chemical laboratories where new molecules are designed, synthesized, and tested in a closed-loop, data-driven manner. ijsetpub.com

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow researchers to monitor chemical reactions in real-time, providing valuable insights into reaction kinetics, the formation of transient intermediates, and the behavior of catalysts under actual operating conditions. spectroscopyonline.comyoutube.com

For the synthesis of this compound, several techniques are particularly relevant:

Infrared (IR) Spectroscopy: In-situ IR, including Attenuated Total Reflection (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is a powerful tool for tracking changes in chemical bonds. frontiersin.orgmdpi.com It can be used to monitor the consumption of reactants and the formation of the carbamate product by observing characteristic vibrational frequencies. frontiersin.org

Raman Spectroscopy: This technique is complementary to IR and is particularly useful for studying reactions in aqueous media and for monitoring catalyst structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about molecules in solution, allowing for the unambiguous identification of reactants, intermediates, and products as the reaction progresses. chemrxiv.org

The data obtained from these in-situ methods are invaluable for developing accurate kinetic models, which can then be used for process optimization and scale-up. spectroscopyonline.com By providing a window into the reaction as it happens, these techniques eliminate the potential artifacts associated with offline sampling and analysis. spectroscopyonline.comyoutube.com

| Technique | Information Provided | Application in Carbamate Synthesis |

| In-Situ IR | Changes in functional groups, concentration of species. frontiersin.org | Monitoring the disappearance of amine/alcohol peaks and the appearance of the carbamate carbonyl peak. |

| In-Situ Raman | Vibrational modes, catalyst structure, aqueous solutions. researchgate.net | Probing catalyst-substrate interactions and reaction pathways. |

| In-Situ NMR | Detailed molecular structure, quantification of species. chemrxiv.org | Identifying and quantifying intermediates and byproducts in real-time. |

Exploration of New Catalytic Systems for Carbamate Formation and Transformation

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalysts is a key driver of innovation in carbamate chemistry. Research is focused on creating catalysts that are more active, selective, stable, and environmentally benign than traditional systems.

Significant efforts are being directed towards phosgene-free routes that utilize CO2. Nickel-based catalytic systems, particularly those using nitrogen-based bidentate ligands like phenanthrolines, have shown promise for the dehydrative formation of carbamates from CO2, amines, and alcohols. nih.gov Another emerging area is electrocatalysis, where materials such as atomically dispersed copper on N-doped carbon nanosheets can facilitate carbamate synthesis from CO2 and amines under mild conditions. chemistryviews.org This method is advantageous as it often does not require dehydrating agents or homogeneous catalysts. chemistryviews.org

Solid, reusable catalysts are also gaining traction due to their ease of separation and potential for recycling, which improves process sustainability. google.com Ordered, mesoporous, modified-silica-based bifunctional catalysts have been developed for the reaction of amines, organic halides, and CO2, eliminating the need for solvents and co-catalysts. google.com Furthermore, inexpensive metal catalysts based on copper (II) and zinc (II) have been shown to be effective in converting ammonium (B1175870) carbamate to urea (B33335), a related transformation. rsc.org

Computational Design of New Carbamate-Based Chemical Architectures

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new molecules with tailored properties. mdpi.com By using techniques like Density Functional Theory (DFT), researchers can investigate the conformational landscape of carbamates, understanding how their three-dimensional structure influences their properties. chemrxiv.orgchemrxiv.orgacs.org

This computational approach allows for the in silico design of novel carbamate-based chemical architectures. For example, by modeling the interactions between a potential carbamate-based drug and its biological target, scientists can optimize the molecular structure to enhance binding affinity and selectivity. mdpi.com This structure-directed design was used to develop resveratrol-based carbamates as selective inhibitors of the enzyme butyrylcholinesterase. mdpi.com

Computational methods can predict a wide range of properties, including:

Molecular geometry and conformational stability. chemrxiv.org

Reactivity and reaction barriers.

Spectroscopic signatures (IR, NMR) to aid in experimental characterization. chemrxiv.orgacs.org

Pharmacokinetic and toxicological profiles. acs.org

This "design-before-synthesis" approach significantly reduces the time and resources required for the discovery of new functional molecules by focusing experimental efforts on the most promising candidates identified through computation.

Scalable Synthesis and Process Intensification of this compound Production

Translating a laboratory-scale synthesis into an industrial-scale production process presents significant challenges. Process intensification (PI) aims to develop innovative equipment and techniques that lead to drastically smaller, cleaner, safer, and more energy-efficient processes. researchgate.net

A key strategy in PI is the shift from traditional batch reactors to continuous flow reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs). cetjournal.it Continuous manufacturing offers numerous advantages for the production of this compound:

Enhanced Safety: The small hold-up volume in continuous reactors minimizes the risk associated with handling hazardous materials or highly exothermic reactions. cetjournal.it

Improved Efficiency: Superior heat and mass transfer in microreactors or tubular reactors can lead to faster reaction times, higher conversions, and better selectivity. researchgate.net

Consistency and Quality: Continuous processing allows for tighter control over reaction parameters, resulting in more consistent product quality. cetjournal.it

Reduced Footprint: The smaller size of the equipment reduces capital costs and the physical footprint of the manufacturing plant. researchgate.net

The intensification of a production process often involves not only new reactor technology but also a reformulation of the reaction itself, for instance, by reducing the amount of solvent used. cetjournal.it The development of scalable and intensified processes is crucial for the economically viable and sustainable industrial production of carbamates. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing cyclopentyl-carbamic acid ethyl ester, and how can reaction conditions be controlled to minimize side products?

this compound is typically synthesized via carbamate formation. A common method involves reacting cyclopentylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include maintaining low temperatures (0–5°C) to suppress hydrolysis and using anhydrous solvents (e.g., dichloromethane) to avoid water-mediated side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- GC-MS : Ideal for assessing purity and identifying volatile byproducts (e.g., residual ethyl chloroformate or cyclopentylamine) .

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester linkage (e.g., carbonyl resonance at ~155 ppm) and cyclopentyl group geometry .

- HPLC : Useful for quantifying purity using UV detection at 210–220 nm, where carbamates exhibit strong absorbance .

- Elemental Analysis : Validates empirical formula consistency, particularly for novel derivatives .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Adhere to protocols emphasizing:

- Detailed reporting of solvent purity, temperature gradients, and stirring rates .

- Calibration of analytical instruments (e.g., GC-MS with internal standards like methyl stearate) .

- Cross-referencing spectral data with NIST databases or peer-reviewed literature .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity challenges in synthesizing this compound, and how can they be addressed?

Competing reactions (e.g., over-alkylation or hydrolysis) often arise due to the nucleophilicity of the carbamate intermediate. Strategies include:

- Solvent Optimization : Using non-polar solvents (e.g., cyclopentyl methyl ether) to stabilize intermediates .

- Catalytic Control : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .

- In Situ Monitoring : Employing FTIR to track carbonyl intermediate formation and adjust reagent addition rates dynamically .

Q. How can kinetic modeling improve the scalability of this compound synthesis?

A two-step kinetic model, analogous to biodiesel FAEE production, can be adapted:

- Step 1 : Model the aminolysis of ethyl chloroformate with cyclopentylamine as a pseudo-first-order reaction.

- Step 2 : Incorporate mass transfer limitations (e.g., solubility of gaseous byproducts like HCl) using Arrhenius parameters . Validation via reaction calorimetry ensures safe scale-up by predicting exothermic peaks .

Q. How should researchers resolve contradictions in stability data under varying storage conditions?

- Controlled Stability Studies : Store samples under accelerated degradation conditions (e.g., 40°C/75% RH) and monitor via HPLC for decomposition products (e.g., cyclopentylamine) .

- Statistical Correlation Analysis : Apply Spearman rank correlation to identify environmental factors (e.g., humidity, light) most strongly linked to instability, as demonstrated in distillation time-dependent ester studies .

- Degradation Pathway Elucidation : Use LC-MS/MS to identify hydrolytic or oxidative byproducts and adjust storage protocols (e.g., inert atmosphere, desiccants) .

Methodological Considerations

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (e.g., synthetic procedures) from main findings, with extensive data in supplementary materials .

- Ethical Referencing : Cite primary literature over commercial databases, prioritizing peer-reviewed sources (e.g., NIST, Sigma Aldrich EP standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products